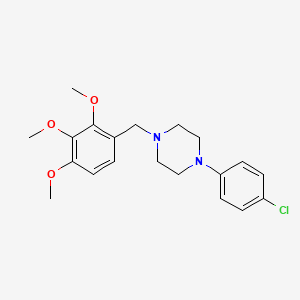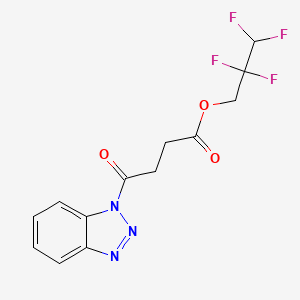![molecular formula C9H11F6NO2 B6087223 cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6087223.png)
cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE-Carb, is a carbamate derivative that has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE) enzyme. AChE is an important enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which is essential for proper nerve impulse transmission. Inhibition of AChE by AChE-Carb can lead to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Mécanisme D'action
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a reversible inhibitor of AChE enzyme, which means that it binds to the active site of AChE and prevents the breakdown of ACh. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate forms a covalent bond with the serine residue at the active site of AChE, which inhibits the enzyme's ability to hydrolyze ACh. This results in an accumulation of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate depend on the concentration and duration of exposure. At low concentrations, cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can enhance cholinergic neurotransmission and improve cognitive function. At high concentrations, cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can cause cholinergic crisis, which is characterized by excessive cholinergic stimulation and can lead to respiratory failure and death. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has also been shown to affect other physiological processes, such as cardiovascular function, gastrointestinal motility, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has several advantages as a research tool, including its high potency and specificity for AChE inhibition, its reversible binding to AChE, and its ability to penetrate the blood-brain barrier. However, cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate also has several limitations, including its potential toxicity at high concentrations, its lack of selectivity for different AChE isoforms, and its potential interference with other biochemical pathways.
Orientations Futures
There are several future directions for research on cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, including the development of more selective and potent AChE inhibitors, the investigation of the role of AChE in various neurological disorders, and the development of novel therapeutic strategies based on AChE inhibition. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can also be used as a tool to study the effects of cholinergic neurotransmission on other physiological processes, such as inflammation, pain, and cancer.
Méthodes De Synthèse
The synthesis of cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves the reaction of cyclopentyl isocyanate with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a base catalyst. The reaction yields cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate as a white crystalline solid with a melting point of 101-103°C. The purity and identity of cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been extensively used as a research tool in the field of neuroscience to study the role of AChE in cholinergic neurotransmission and its potential therapeutic applications. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been used to investigate the mechanisms of action of various drugs that affect cholinergic neurotransmission, such as acetylcholinesterase inhibitors (AChEIs) and muscarinic receptor agonists. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has also been used to study the effects of cholinergic neurotransmission on various physiological processes, such as learning and memory, cardiovascular function, and gastrointestinal motility.
Propriétés
IUPAC Name |
cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F6NO2/c10-8(11,12)6(9(13,14)15)16-7(17)18-5-3-1-2-4-5/h5-6H,1-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAISGSBDSYNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [4-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6087152.png)


amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![2-{[4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6087166.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6087172.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
![methyl 4-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6087190.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperidine bis(trifluoroacetate)](/img/structure/B6087195.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6087209.png)
![(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6087217.png)
![3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6087220.png)
![ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B6087224.png)